molecular formula C15H20BClO4 B1375054 Methyl 2-(3-chloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetate CAS No. 1259022-53-1

Methyl 2-(3-chloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetate

Cat. No.: B1375054
CAS No.: 1259022-53-1
M. Wt: 310.6 g/mol
InChI Key: IDRXUYQTIBOVRI-UHFFFAOYSA-N
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Description

Methyl 2-(3-chloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetate (CAS: 1259022-53-1) is a boron-containing aromatic ester with applications in medicinal chemistry and organic synthesis. Its structure features a chlorinated phenyl ring, a dioxaborolane moiety, and a methyl acetate group. This compound serves as a key intermediate in synthesizing FABP4/5 inhibitors, as demonstrated in the preparation of quinoline-based bioactive molecules .

Properties

IUPAC Name

methyl 2-[3-chloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20BClO4/c1-14(2)15(3,4)21-16(20-14)11-7-6-10(8-12(11)17)9-13(18)19-5/h6-8H,9H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDRXUYQTIBOVRI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C(C=C(C=C2)CC(=O)OC)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20BClO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001121049
Record name Benzeneacetic acid, 3-chloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-, methyl ester
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Molecular Weight

310.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1259022-53-1
Record name Benzeneacetic acid, 3-chloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-, methyl ester
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Record name Benzeneacetic acid, 3-chloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-, methyl ester
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name methyl 2-[3-chloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]acetate
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Preparation Methods

General Synthetic Strategy

The most common and effective route to this compound involves the selective borylation of an aryl halide precursor, typically a chloro-substituted methyl phenylacetate derivative, using bis(pinacolato)diboron as the boron source under transition metal catalysis.

Key Synthetic Route

Starting Material: Methyl 2-(3-chloro-4-bromophenyl)acetate or methyl 2-(4-bromo-3-chlorophenyl)acetate

Reagents and Conditions:

  • Bis(pinacolato)diboron (B2pin2) as the borylating agent
  • Palladium catalyst such as Pd(dppf)Cl2 or Pd(PPh3)4
  • Base: Potassium acetate (KOAc) or potassium carbonate (K2CO3)
  • Solvent: Typically 1,4-dioxane or dimethylformamide (DMF)
  • Reaction temperature: 80–100 °C
  • Reaction time: 12–24 hours under inert atmosphere (nitrogen or argon)

Reaction Mechanism:

  • Oxidative addition of the aryl bromide to the Pd(0) catalyst
  • Transmetalation with bis(pinacolato)diboron
  • Reductive elimination to form the aryl boronate ester

This method allows the selective replacement of the bromine substituent with the boronate ester while preserving the chloro substituent and the methyl acetate group intact.

Alternative Approaches

  • Direct C–H Borylation: Catalytic borylation of the aromatic C–H bond adjacent to the chloro substituent using iridium or rhodium catalysts has been reported for related compounds but is less common for this specific substitution pattern due to regioselectivity challenges.

  • Lithiation Followed by Borylation: Directed ortho-lithiation of the chloro-substituted methyl phenylacetate followed by quenching with a boron electrophile (e.g., trialkyl borate) and subsequent pinacol protection can be used but requires stringent low-temperature conditions and careful handling.

Purification and Characterization

  • The crude product is typically purified by column chromatography using silica gel.
  • Characterization includes NMR (1H, 13C, 11B), mass spectrometry, and melting point determination.
  • Purity levels of 93% or higher are achievable with optimized protocols.

Data Table Summarizing Preparation Conditions

Parameter Typical Conditions Notes
Starting material Methyl 2-(3-chloro-4-bromophenyl)acetate Commercially available or synthesized
Borylating agent Bis(pinacolato)diboron (B2pin2) Stoichiometric or slight excess
Catalyst Pd(dppf)Cl2 or Pd(PPh3)4 1–5 mol%
Base Potassium acetate (KOAc) or potassium carbonate (K2CO3) Facilitates transmetalation
Solvent 1,4-Dioxane or DMF Anhydrous preferred
Temperature 80–100 °C Controlled heating
Time 12–24 hours Monitored by TLC or HPLC
Atmosphere Nitrogen or Argon Prevents oxidation
Purification Silica gel chromatography Removes impurities
Yield Typically 70–85% Depends on scale and conditions

Research Findings and Optimization Notes

  • Catalyst Selection: Pd(dppf)Cl2 has shown superior activity and selectivity for this borylation compared to Pd(PPh3)4 in several studies, likely due to better oxidative addition and stability under reaction conditions.

  • Base Effect: Potassium acetate is preferred over stronger bases to minimize side reactions such as hydrolysis of the ester group.

  • Solvent Impact: 1,4-Dioxane provides better solubility and reaction rates compared to DMF; however, DMF can be used when higher polarity is needed.

  • Temperature Control: Elevated temperatures accelerate the reaction but may increase byproduct formation; 90 °C is often optimal.

  • Reaction Monitoring: TLC and HPLC are used to monitor conversion; reaction times can be shortened by microwave-assisted heating.

  • Scale-up Considerations: The reaction is scalable with minimal loss in yield when inert atmosphere and dry conditions are maintained.

Chemical Reactions Analysis

Types of Reactions: Methyl 2-(3-chloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetate undergoes various chemical reactions, including:

    Substitution Reactions: The boronate ester group can participate in Suzuki-Miyaura cross-coupling reactions, forming carbon-carbon bonds with aryl or vinyl halides.

    Oxidation Reactions: The boronate ester can be oxidized to form phenols or other oxygen-containing functional groups.

Common Reagents and Conditions:

    Suzuki-Miyaura Cross-Coupling: Palladium catalysts, such as Pd(PPh3)4, and bases like potassium carbonate (K2CO3) are commonly used.

    Oxidation: Hydrogen peroxide (H2O2) or sodium perborate (NaBO3) can be used as oxidizing agents.

Major Products:

    Suzuki-Miyaura Cross-Coupling: The major products are biaryl compounds, which are valuable intermediates in pharmaceuticals and agrochemicals.

    Oxidation: The major products include phenols and other oxygenated derivatives.

Scientific Research Applications

Chemical Properties and Structure

The compound's IUPAC name is methyl 2-(3-chloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetate. Its molecular formula is C14H18ClO4BC_{14}H_{18}ClO_4B, and it has a molecular weight of 296.55 g/mol. The presence of the dioxaborolane moiety contributes to its reactivity and utility in various chemical reactions.

Structural Formula

The structural representation can be summarized as follows:

SMILES COC(=O)C1=CC=C(B2OC(C)(C)C(C)(C)O2)C(Cl)=C1\text{SMILES }COC(=O)C1=CC=C(B2OC(C)(C)C(C)(C)O2)C(Cl)=C1

Organic Synthesis

This compound serves as a versatile building block in organic synthesis. Its ability to participate in various coupling reactions makes it valuable for constructing complex organic molecules.

Coupling Reactions

The compound is particularly useful in:

  • Buchwald-Hartwig Coupling : A method for forming carbon-nitrogen bonds.
  • Heck Reaction : A process for creating carbon-carbon bonds between alkenes and aryl halides.
  • Sonogashira Coupling : This reaction allows for the formation of carbon-carbon bonds between terminal alkynes and aryl halides.

Medicinal Chemistry

The chlorinated phenyl group in the structure enhances biological activity. Research has indicated that derivatives of this compound exhibit potential as:

  • Anticancer agents : Compounds with similar structures have shown promise in inhibiting tumor growth.
  • Antimicrobial agents : The presence of the dioxaborolane moiety may enhance the compound's ability to penetrate bacterial membranes.

Case Study: Anticancer Activity

A study published in Journal of Medicinal Chemistry demonstrated that compounds with similar structural features exhibited significant cytotoxicity against various cancer cell lines. Such findings suggest that this compound could be further explored for its anticancer properties .

Materials Science

In materials science, this compound can be utilized to develop new polymers or materials with specific properties due to its boron content. Boron-containing compounds are known for their role in enhancing thermal stability and mechanical strength.

Polymer Applications

The incorporation of this compound into polymer matrices can lead to:

  • Improved thermal properties.
  • Enhanced mechanical strength.

Research indicates that such modifications can significantly extend the lifespan and performance of materials used in high-temperature applications .

Mechanism of Action

The mechanism of action of Methyl 2-(3-chloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetate involves its ability to undergo cross-coupling reactions, forming new carbon-carbon bonds. The boronate ester group acts as a nucleophile, reacting with electrophilic halides in the presence of a palladium catalyst to form biaryl compounds. This mechanism is crucial in the synthesis of complex organic molecules used in pharmaceuticals and other applications.

Comparison with Similar Compounds

Positional Isomers and Substitution Effects

Several analogs differ in the substituent positions on the phenyl ring or the nature of the functional groups:

Compound CAS Number Substituent Position/Group Key Differences
Methyl 2-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetate 454185-98-9 Boron at meta position Reduced steric hindrance; potential for altered reactivity in cross-coupling reactions
Methyl 2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetate 1415960-54-1 Boron at para position Enhanced electronic conjugation; possible stability differences in Suzuki reactions
Methyl 2-(2-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetate 859169-20-3 Methyl at ortho position Increased steric bulk; may hinder binding in biological targets

Halogen-Substituted Derivatives

  • Fluoro Analog : Methyl 2-[3-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]acetate (CAS: 1431548-94-5) exhibits higher metabolic stability due to fluorine’s electronegativity and small atomic radius, making it advantageous in drug design .
  • Ethoxy Analog : Methyl 2-(2-ethoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetate (CAS: 1454928-36-9) replaces chlorine with ethoxy, enhancing solubility in polar solvents but reducing electrophilicity .

Functional Group Modifications

  • Cyclopentene-Containing Analog : Methyl 2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclopentene-1-carboxylate features a fused cyclopentene ring, introducing strain that may influence binding to biological targets .

Physicochemical Properties and Reactivity

Property Parent Compound Fluoro Analog Ethoxy Analog
Molecular Weight 322.6 g/mol 280.1 g/mol 334.2 g/mol
LogP (Predicted) ~3.5 ~3.0 ~2.8
Reactivity in Suzuki Moderate High Low
  • Chlorine vs. Fluorine : The chloro group increases lipophilicity but may reduce metabolic stability compared to fluorine .
  • Ethoxy Group : Enhances solubility but reduces electrophilicity, limiting utility in certain coupling reactions .

Biological Activity

Methyl 2-(3-chloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetate (commonly referred to as JAC02253) is a compound of interest due to its potential biological activities. This article explores its chemical properties, synthesis pathways, and biological implications based on diverse sources of research.

  • IUPAC Name : this compound
  • Molecular Formula : C14H18ClO4B
  • Molecular Weight : 296.55 g/mol
  • CAS Number : 603122-78-7

Synthesis and Structure

The compound can be synthesized through a multi-step process involving the reaction of chlorinated phenolic compounds with boron-containing reagents. The presence of the dioxaborolane moiety is significant as it may enhance the compound's reactivity and stability in biological systems.

Antimicrobial Properties

Research has indicated that compounds similar to this compound exhibit significant antimicrobial activity. For instance:

  • Gram-negative Bacteria Inhibition : Studies have shown that derivatives can inhibit LpxC (a crucial enzyme in lipid A biosynthesis), which is a promising target for developing new antibiotics against Gram-negative bacteria like Pseudomonas aeruginosa .
  • Structure-Kinetic Relationship : The structure of the compound allows for prolonged binding to LpxC, enhancing its efficacy as an antimicrobial agent .

Cytotoxicity and Anticancer Activity

The compound's potential anticancer properties have been explored through various in vitro studies:

  • Cell Line Studies : In tests involving cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer), similar compounds have shown cytotoxic effects at specific concentrations .
  • Mechanism of Action : The proposed mechanism involves the induction of apoptosis in cancer cells via the activation of caspase pathways .

Case Studies and Research Findings

StudyFindings
PMC10182817Identified structure-activity relationships for LpxC inhibitors; methyl derivatives showed enhanced residence time on target enzyme.
MDPI StudyInvestigated boron-based compounds for anticancer activity; demonstrated effectiveness against various cancer cell lines.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing Methyl 2-(3-chloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetate?

  • Methodology : The compound is typically synthesized via Suzuki-Miyaura coupling or nucleophilic substitution. For example, intermediate boronic esters (e.g., pinacol boronate) react with chlorinated aromatic precursors under palladium catalysis. A representative procedure involves refluxing methyl 2-(5-chloro-2-bromophenyl)acetate with bis(pinacolato)diboron (B₂Pin₂) in 1,4-dioxane at 90°C for 24 hours under inert atmosphere, achieving a 43% yield after acid workup and purification .
  • Key Data :

Reaction ConditionDetails
Solvent1,4-Dioxane
CatalystPd(dppf)Cl₂
Temperature90°C
Yield43%

Q. How is the compound characterized to confirm structural integrity?

  • Methodology : Use a combination of ¹H/¹³C NMR to verify the boronate ester peak (~1.3 ppm for pinacol methyl groups) and aromatic protons. High-resolution mass spectrometry (HRMS) confirms molecular weight (e.g., [M+H]+ at m/z 336.14 for C₁₅H₁₉BClO₄). FT-IR identifies ester carbonyl stretches (~1720 cm⁻¹) and B-O bonds (~1350 cm⁻¹) .

Q. What are the recommended storage conditions to maintain stability?

  • Methodology : Store at 0–6°C under inert gas (argon/nitrogen) to prevent hydrolysis of the boronate ester. Avoid prolonged exposure to moisture or acidic vapors, as these degrade the dioxaborolane ring .

Advanced Research Questions

Q. How can reaction yields be optimized for large-scale synthesis?

  • Methodology :

  • Catalyst Screening : Test Pd(OAc)₂ with SPhos ligand, which improves turnover in sterically hindered aryl chlorides.
  • Solvent Effects : Replace dioxane with THF/toluene mixtures to enhance solubility of intermediates.
  • Microwave-Assisted Synthesis : Reduce reaction time from 24 hours to 2–4 hours at 120°C, improving yields to ~60% .
    • Data Contradiction : Lower yields (43% vs. 54% in other protocols ) highlight sensitivity to stoichiometry and ligand choice.

Q. What strategies mitigate by-product formation during Suzuki coupling?

  • Methodology :

  • Purge Oxygen : Use rigorous degassing (freeze-pump-thaw cycles) to prevent Pd(0) oxidation.
  • Additive Screening : Include 2–5 mol% of tetrabutylammonium bromide (TBAB) to suppress protodeboronation side reactions.
  • Chromatography : Employ flash chromatography with silica gel (hexane/ethyl acetate, 4:1) to isolate the target compound from homocoupled by-products .

Q. How does the electronic nature of the chloro substituent influence reactivity in cross-coupling?

  • Methodology :

  • DFT Calculations : Simulate electron density maps to show the chloro group’s meta-position enhances electrophilicity at the para-boronate carbon, favoring oxidative addition with Pd(0).
  • Experimental Validation : Compare reaction rates with non-chlorinated analogs; observe a 2.5× faster coupling due to electron-withdrawing effects .

Q. What computational tools predict compatibility of this boronate ester in automated reaction networks?

  • Methodology :

  • ICReDD Platform : Use quantum chemical calculations (e.g., Gaussian 16) to model transition states and predict regioselectivity in multi-component reactions.
  • Machine Learning : Train models on existing boronate coupling data to recommend optimal substrates (e.g., aryl bromides > iodides for this ester) .

Critical Analysis of Contradictory Evidence

  • Yield Discrepancies : Synthesis protocols report yields ranging from 43% to 54% . This variability arises from differences in ligand selection (e.g., SPhos vs. XPhos) and workup efficiency (e.g., aqueous NaHCO₃ vs. HCl ).
  • By-Product Identification : While does not specify impurities, notes residual pinacol (~5%) via HPLC, necessitating recrystallization from ethanol/water .

Safety and Handling Protocols

  • PPE : Wear nitrile gloves, goggles, and lab coats to avoid skin contact (irritant).
  • Waste Disposal : Quench reaction mixtures with 10% aqueous NaOH to neutralize boronate esters before disposal .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 2-(3-chloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetate
Reactant of Route 2
Reactant of Route 2
Methyl 2-(3-chloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetate

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